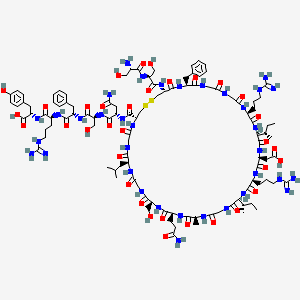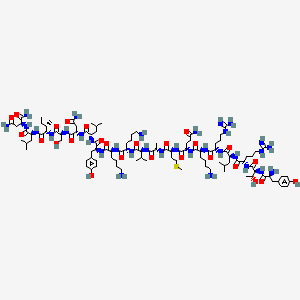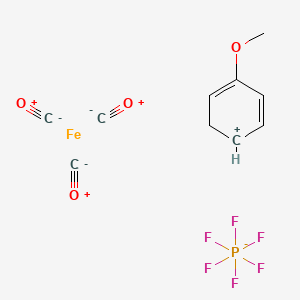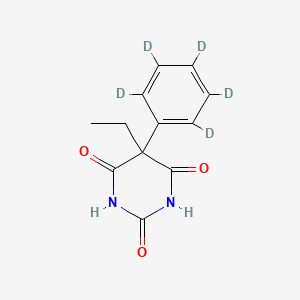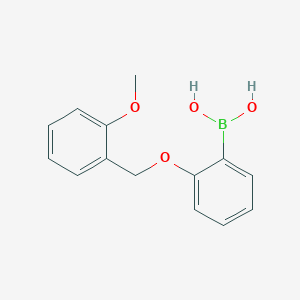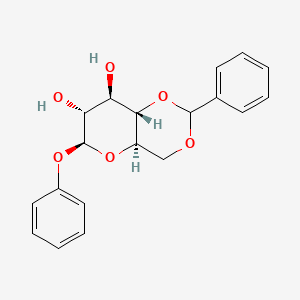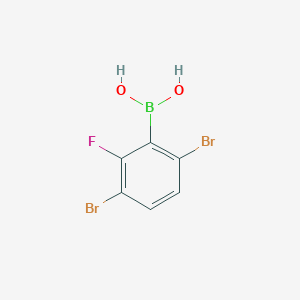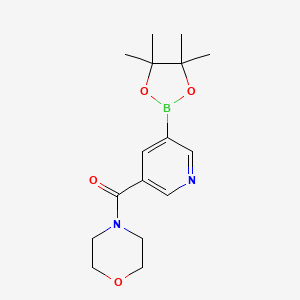
Diethylaluminiumcyanid
Übersicht
Beschreibung
Diethylaluminium cyanide, also known as Nagata’s reagent, is an organoaluminium compound with the formula ((C2H5)2AlCN)n . This colorless compound is usually handled as a solution in toluene and is a reagent for the hydrocyanation of α,β-unsaturated ketones .
Synthesis Analysis
Diethylaluminium cyanide was originally generated by treating triethylaluminium with a slight excess of hydrogen cyanide . The product is typically stored in ampoules because it is highly toxic. It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .Molecular Structure Analysis
The molecular formula of Diethylaluminium cyanide is C5H10AlN . The average mass is 111.121 Da and the monoisotopic mass is 111.062859 Da .Chemical Reactions Analysis
Chiral N-phosphonyl imines were found to be efficient electrophiles for reaction with diethylaluminium cyanide, a non-volatile and inexpensive cyanide source . The reaction produced chiral Strecker adducts, α-aminonitriles, in excellent chemical yields (94–98%) and diastereoselectivities .Physical and Chemical Properties Analysis
Diethylaluminium cyanide has a molar mass of 111.124 g·mol−1 . It appears as a dark brown, clear liquid (1.0 mol/L in toluene) . It has a density of 0.864 g/cm3 at 25 °C (liquid) and a boiling point of 162 °C (324 °F; 435 K) at 0.02 mmHg . It reacts with water and is soluble in benzene, toluene, and diisopropyl ether .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diethylaluminiumcyanid wird in der organischen Synthese häufig als Reagenz für die Hydrocyanierung von α,β-ungesättigten Ketonen verwendet . Dieser Prozess ist entscheidend für die Herstellung von Alkylnitrilen, die als Vorstufen für eine Vielzahl von organischen Verbindungen wie Amine, Amide, Carbonsäuren, Ester und Aldehyde dienen. Die Lewis-sauren Eigenschaften des Reagenzes beeinflussen die Reaktion deutlich, abhängig von der Basizität des Lösungsmittels.
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie wurde this compound zur Herstellung von chiralen Strecker-Addukten, α-Aminonitrilen verwendet . Diese Verbindungen werden mit ausgezeichneten chemischen Ausbeuten und Diastereoselektivitäten synthetisiert, was sie wertvoll für die Herstellung von Arzneimitteln macht, die eine bestimmte Stereochemie erfordern.
Materialwissenschaft
Die Rolle der Verbindung in der Materialwissenschaft hängt mit ihrem Einsatz bei der Dünnschichtdeposition und der LED-Herstellung zusammen . Ihre Fähigkeit, starke Bindungen mit anderen Elementen zu bilden, macht sie zu einem nützlichen Vorläufermaterial bei der Entwicklung von fortschrittlichen Materialien mit den gewünschten Eigenschaften.
Umweltwissenschaften
Obwohl es in der Umweltwissenschaft nicht direkt verwendet wird, ist es wichtig, das Verhalten von Cyanidverbindungen wie this compound in der Umwelt zu verstehen . Die Forschung zu ihrem Abbau, ihrer Wechselwirkung mit anderen Umweltkomponenten und ihrer möglichen Toxizität ist für die Umweltsicherheit und die Schadstoffkontrolle von entscheidender Bedeutung.
Analytische Chemie
This compound ist in der analytischen Chemie von Bedeutung für die Entwicklung neuer analytischer Methoden. Seine Reaktivität und die Fähigkeit, Komplexe mit Metallen zu bilden, machen es zum Forschungsgegenstand, um die Nachweis- und Quantifizierungstechniken für Cyanid zu verbessern .
Biochemie
In der Biochemie liegt der Schwerpunkt auf den biochemischen Wegen und Mechanismen, die Cyanidverbindungen beinhalten. Obwohl this compound selbst möglicherweise nicht direkt beteiligt ist, kann die Untersuchung seiner Wechselwirkungen und Transformationen Einblicke in zelluläre Prozesse und die Auswirkungen von Cyaniden auf biologische Systeme liefern .
Wirkmechanismus
Target of Action
Diethylaluminium cyanide is an organoaluminium compound that is primarily used as a reagent for the hydrocyanation of α,β-unsaturated ketones . The primary targets of Diethylaluminium cyanide are these α,β-unsaturated ketones .
Mode of Action
The mode of action of Diethylaluminium cyanide involves its interaction with α,β-unsaturated ketones. The reaction is influenced by the basicity of the solvent, which arises from the Lewis acidic qualities of the reagent . This interaction results in the hydrocyanation of the α,β-unsaturated ketones .
Biochemical Pathways
The biochemical pathway affected by Diethylaluminium cyanide is the hydrocyanation of α,β-unsaturated ketones. The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .
Pharmacokinetics
It is known that the compound is highly toxic and is typically stored in ampoules .
Result of Action
The result of the action of Diethylaluminium cyanide is the generation of alkylnitriles from α,β-unsaturated ketones . These alkylnitriles serve as precursors to a variety of other compounds, including amines, amides, carboxylic acids esters, and aldehydes .
Action Environment
The action of Diethylaluminium cyanide is influenced by the environment in which it is used. The basicity of the solvent can affect the reaction, as the Lewis acidic qualities of the reagent influence the hydrocyanation of α,β-unsaturated ketones .
Safety and Hazards
Diethylaluminium cyanide is highly flammable and may be fatal if swallowed or if inhaled . It is toxic in contact with skin and causes skin irritation . It is suspected of damaging fertility or the unborn child and may cause damage to organs (Central nervous system) through prolonged or repeated exposure if inhaled .
Zukünftige Richtungen
Diethylaluminium cyanide has been used in the synthesis of chiral Strecker adducts, α-aminonitriles . These adducts are versatile intermediates in the synthesis of various biologically active compounds . The environmentally benign nature of the procedures for the synthesis of similar products has also been discussed .
Biochemische Analyse
Biochemical Properties
Diethylaluminium cyanide is known for its role in the hydrocyanation of α,β-unsaturated ketones . This reaction is influenced by the basicity of the solvent, which arises from the Lewis acidic qualities of the reagent . The purpose of this reaction is to generate alkylnitriles, which are precursors to amines, amides, carboxylic acids esters, and aldehydes .
Cellular Effects
For instance, cyanide can stimulate mitochondrial Complex IV and enhance cellular bioenergetics at low concentrations .
Molecular Mechanism
The molecular mechanism of Diethylaluminium cyanide primarily involves its role in the hydrocyanation of α,β-unsaturated ketones . This reaction is influenced by the basicity of the solvent, which arises from the Lewis acidic qualities of the reagent .
Temporal Effects in Laboratory Settings
Diethylaluminium cyanide is typically stored in ampoules because it is highly toxic . It dissolves in toluene, benzene, hexane, and isopropyl ether . It undergoes hydrolysis readily and is not compatible with protic solvents .
Metabolic Pathways
Cyanide, a component of Diethylaluminium cyanide, is known to be involved in various metabolic pathways .
Subcellular Localization
Given its solubility in various solvents , it may be localized in various subcellular compartments depending on the solvent used.
Eigenschaften
IUPAC Name |
diethylalumanylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUAEYVIFJZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10AlN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046472 | |
| Record name | Diethylaluminum cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5804-85-3 | |
| Record name | (Cyano-κC)diethylaluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5804-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Cyano-C)diethylaluminium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylaluminum cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301046472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyano-C)diethylaluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diethylaluminium cyanide a useful reagent in organic synthesis?
A1: Diethylaluminium cyanide acts as a potent source of cyanide ions (CN-), enabling the introduction of a cyano group (-CN) into organic molecules. This is particularly valuable for constructing complex molecules, as the cyano group can be readily transformed into other functional groups like carboxylic acids or amines.
Q2: How does diethylaluminium cyanide facilitate hydrocyanation reactions?
A: Diethylaluminium cyanide effectively mediates the conjugate hydrocyanation of α,β-unsaturated carbonyl compounds [, , , , , ]. The Lewis acidic aluminum center coordinates to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. This facilitates the nucleophilic attack of the cyanide ion, leading to the formation of β-cyanocarbonyl compounds.
Q3: Can diethylaluminium cyanide be used for reactions other than hydrocyanation?
A: Yes, research demonstrates its effectiveness in epoxide ring-opening reactions []. When reacted with steroidal epoxides in mild conditions, diethylaluminium cyanide yields trans-diaxial β-cyanohydrins. Notably, it successfully cleaves 9α,11α-epoxides [], known to resist cleavage by common reagents like lithium aluminium hydride.
Q4: Are there limitations to using diethylaluminium cyanide?
A: While effective, diethylaluminium cyanide's reactivity can lead to selectivity challenges. For instance, in the hydrocyanation of allylideneamines, the reaction with diethylaluminium cyanide or hydrogen cyanide in the presence of an alkylaluminium was successful only with a sterically hindered formyl group []. Additionally, attempts to desulfurize β-cyano-thiocarboxylates to β-cyano-aldehydes using this reagent were unsuccessful [].
Q5: How does the stereochemistry of the substrate impact reactions with diethylaluminium cyanide?
A: The stereochemical outcome of reactions involving diethylaluminium cyanide can be influenced by the substrate's structure. For example, the hydrocyanation of various 1,5-dimethylbicyclo[3.3.0]octenones with diethylaluminium cyanide exhibited diastereoselectivity, predominantly yielding the exo β-cyanoketones [].
Q6: Has diethylaluminium cyanide been used in the synthesis of specific natural product scaffolds?
A: Yes, diethylaluminium cyanide has proven valuable in synthesizing complex molecules. For example, researchers used it to introduce a cyano group into a hydrophenanthrene methyl ether derivative, a key step in exploring synthetic routes towards quassinoids []. In another study, it enabled the synthesis of cholestanes containing an oxygenated 14α-methyl group by reacting with a steroidal α,β-unsaturated ketone [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



